Ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Catalog No.
S13995382
CAS No.
M.F
C15H17IO3
M. Wt
372.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]h...

Product Name

Ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

IUPAC Name

ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Molecular Formula

C15H17IO3

Molecular Weight

372.20 g/mol

InChI

InChI=1S/C15H17IO3/c1-2-18-13(17)15-8-14(9-15,10-16)19-12(15)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3

InChI Key

JQIFFPDRBLECRP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2C3=CC=CC=C3)CI

Ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound characterized by its bicyclic structure and the presence of an iodomethyl group along with a phenyl group. This compound falls under the category of bicyclic hydrocarbons, which are significant in various fields, particularly in medicinal chemistry and materials science due to their unique structural features and potential applications in synthesizing bioactive molecules and advanced materials.

, including:

  • Substitution Reactions: The iodomethyl group can be replaced by various nucleophiles, leading to a diverse range of derivatives.
  • Oxidation and Reduction: The compound can undergo oxidation to yield oxides or reduction to form reduced derivatives.
  • Cycloaddition Reactions: Its bicyclic structure allows for further cycloaddition, expanding its chemical space.

Common reagents involved in these reactions include halogenating agents, oxidizing agents, and reducing agents, with specific conditions tailored to achieve desired transformations.

The biological activity of Ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is linked to its ability to interact with biological targets due to its unique structure. It has been explored as a potential intermediate in the synthesis of bioactive compounds, which may exhibit pharmacological properties. The iodomethyl group enhances its reactivity, allowing it to form covalent bonds with various biomolecules, potentially modulating biological pathways.

The synthesis of Ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves multi-step processes:

  • Cycloaddition Reaction: A common method includes [2+2] cycloaddition reactions that form the bicyclic core structure, often facilitated by photochemical methods.
  • Reagent Optimization: Industrial production may require optimizing reaction conditions such as temperature and pressure, alongside employing continuous flow reactors for efficiency.
  • Purification Techniques: Advanced purification methods like chromatography are essential for isolating the compound in high purity.

Ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several notable applications:

  • Medicinal Chemistry: Serves as a valuable intermediate for synthesizing various bioactive molecules.
  • Materials Science: Its unique structure can be utilized in developing new materials with specific properties.
  • Chemical Biology: Acts as a probe for studying biological processes and interactions.
  • Industrial Chemistry: Functions as a building block for synthesizing industrial chemicals and polymers.

Studies on the interactions of Ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate with biological targets reveal its potential in modulating specific pathways through covalent bonding facilitated by the iodomethyl group. This interaction mechanism enhances its binding affinity and specificity towards molecular targets, making it a candidate for further exploration in drug design and development .

Ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate can be compared with other similar compounds based on their structural features and reactivity:

Compound NameStructure TypeUnique Features
Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylateBicyclic HydrocarbonDifferent alkyl substituent; similar reactivity
4-Phenyl-2-oxabicyclo[2.1.1]hexaneBicyclic HydrocarbonLacks iodomethyl group; serves as a simpler analog
3-Methylbicyclo[2.1.0]pentanoneBicyclic KetoneDifferent functional groups; distinct reactivity

These comparisons highlight the uniqueness of Ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate, particularly due to its iodomethyl substituent which enhances its reactivity compared to other bicyclic compounds .

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Exact Mass

372.02224 g/mol

Monoisotopic Mass

372.02224 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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